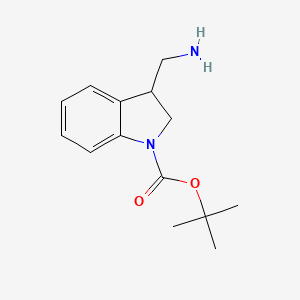

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRGVFQWIPNTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696013 | |

| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-24-6 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multi-Step Synthesis via Protected Intermediates (Based on CN111533745A)

A representative process involves a three-step reaction sequence starting from a precursor compound dissolved in anhydrous dichloromethane:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1. Formation of Intermediate | Reaction of compound 1 with triethyloxonium tetrafluoroborate in dichloromethane | Room temperature, 12 hours | Formation of compound 2 |

| 2. Coupling Reaction | Reaction of compound 2 with benzyl (2-hydrazino-2-oxyylideneethyl) aminomethyl in toluene | 110°C, 2 hours | Formation of compound 3 |

| 3. Hydrogenation | Catalytic hydrogenation of compound 3 with palladium carbon hydroxide in methanol | Room temperature, overnight | Final product: this compound |

Boc Protection via Reaction with Di-tert-butyl Dicarbonate (From WO2009133778A1)

An alternative approach focuses on the selective Boc protection of the nitrogen atom in piperidine derivatives, which can be adapted for indoline systems:

| Parameter | Details |

|---|---|

| Starting Material | 3-(alkoxycarbonylamino) indoline or related amines |

| Boc Reagent | Di-tert-butyl dicarbonate (1–2 equivalents) |

| Base | Organic bases such as triethylamine or inorganic bases like sodium bicarbonate |

| Solvent | Dichloromethane, tetrahydrofuran, or toluene |

| Temperature | 0 to 50°C |

| Reaction Time | 30 minutes to 5 hours |

| Monitoring | Gas chromatography or HPLC to confirm completion |

- The reaction proceeds via nucleophilic attack of the amine on the Boc reagent, forming the carbamate protecting group.

- Post-reaction workup includes filtration, neutralization, extraction, and purification by crystallization or distillation.

- This method allows selective protection of the nitrogen without affecting the aminomethyl substituent.

Comparative Summary Table of Key Preparation Methods

The preparation of this compound is effectively achieved through multi-step synthetic routes involving selective introduction of the aminomethyl group and Boc protection. The key methods rely on:

- Controlled reactions with triethyloxonium tetrafluoroborate and hydrazino derivatives followed by catalytic hydrogenation.

- Boc protection of the amine using di-tert-butyl dicarbonate under mild conditions.

- Avoidance of harsh acidic or basic conditions that compromise the indoline ring.

These methods are supported by patent literature and research studies, providing robust and scalable pathways for the synthesis of this compound.

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

Substitution: Substitution reactions can occur at the aminomethyl group or the indoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Oxo derivatives of the indoline ring.

Reduction: Reduced indoline derivatives.

Substitution: Alkylated or acylated indoline derivatives.

科学的研究の応用

Chemical Synthesis Applications

Building Block for Complex Molecules

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex indole derivatives, which can lead to the development of novel compounds with potential biological activities .

Reactivity and Modifications

The compound can undergo various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate to form oxo derivatives.

- Reduction: Employing sodium borohydride to yield reduced indole derivatives.

- Substitution: Nucleophilic substitution reactions can introduce new functional groups into the indole framework.

Biological Research Applications

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include the activation of apoptotic pathways and inhibition of angiogenesis, indicating its potential as a therapeutic agent .

Medicinal Chemistry Applications

Drug Development Potential

Due to its ability to interact with various biological targets, this compound is explored for its therapeutic applications in treating diseases such as cancer and infections. Its unique structure allows for specific interactions with cellular proteins and enzymes, which can modulate their activity .

Industrial Applications

Pharmaceutical Production

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it suitable for various chemical processes, enhancing its utility in drug formulation and development .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings support its potential as a lead compound for new antimicrobial agents.

Anticancer Mechanisms

In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and downregulation of pro-angiogenic factors. These findings suggest a promising avenue for further research into its therapeutic potential against various cancers.

作用機序

The mechanism of action of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The indoline core is known to interact with various biological targets, including kinases and G-protein coupled receptors .

類似化合物との比較

Positional Isomers: tert-Butyl 4-(Aminomethyl)indoline-1-carboxylate

- Structural difference: The aminomethyl group is at position 4 instead of 3.

- Synthetic utility: The 3-substituted isomer may exhibit higher reactivity in nucleophilic substitutions due to proximity to the nitrogen lone pair . Physical properties: Both isomers share similar molecular weights (~248.32 g/mol) but differ in melting points and solubility due to crystal packing variations .

Functional Group Variants: tert-Butyl 6-Hydroxyindoline-1-carboxylate (CAS 957204-30-7)

- Structural difference: A hydroxyl (-OH) group replaces the aminomethyl at position 6.

- Key data: Molecular formula: C₁₃H₁₇NO₃. Molecular weight: 235.28 g/mol.

- Impact: Reactivity: The hydroxyl group enables oxidation or etherification, whereas the aminomethyl group facilitates amide bond formation. Solubility: The hydroxyl group increases polarity, enhancing aqueous solubility compared to the aminomethyl analog . Applications: Used in synthesizing indole alkaloids and kinase inhibitors, contrasting with the aminomethyl variant’s role in peptide mimetics .

Saturation Level: tert-Butyl 3-(Aminomethyl)-octahydro-1H-indole-1-carboxylate Hydrochloride (CAS 2377034-31-4)

- Structural difference : The indoline core is fully saturated (octahydroindole), increasing ring flexibility.

- Physicochemical properties: Higher hydrophobicity due to reduced polarity, affecting blood-brain barrier permeability .

Indole-Based Analogs: tert-Butyl 3-(2-Aminoethyl)-1H-indole-1-carboxylate (CAS 167015-84-1)

- Structural difference : Indole (unsaturated) core vs. indoline (saturated).

- Key data :

- Impact :

Research Findings and Implications

- Synthetic Accessibility: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is synthesized via Boc protection of indoline followed by aminomethylation, analogous to methods used for tert-butyl 6-hydroxyindoline-1-carboxylate (e.g., catalytic hydrogenation or Grignard additions) .

- Biological Relevance: The aminomethyl group enhances interactions with enzyme active sites, making it a preferred scaffold for protease inhibitors compared to hydroxyl or ester-containing analogs .

- Safety Profile: Unlike its hydrochloride salt (which poses skin and eye hazards), the free base form of this compound is less irritant, emphasizing the role of counterions in toxicity .

生物活性

Tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is an indole derivative that has garnered attention in biological research due to its diverse pharmacological properties. This compound features a unique structural configuration that includes an indole ring, an aminomethyl group, and a tert-butyl ester, which contribute to its potential as a bioactive molecule. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{18}N_{2}O_{2}, with a molecular weight of approximately 246.30 g/mol. The presence of the indole moiety allows for various chemical interactions, making it a versatile compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Indole Ring : This structure can engage in π-π stacking interactions with aromatic amino acids in proteins, allowing for modulation of enzyme activity and receptor binding.

- Aminomethyl Group : Enhances binding affinity to biological targets, potentially influencing neurotransmitter systems and other signaling pathways.

- Carboxylate Group : Can participate in esterification and nucleophilic substitution reactions, contributing to its reactivity and biological effects.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Indole derivatives have been observed to disrupt microtubule polymerization, leading to mitotic arrest and subsequent cell death .

- Apoptotic Pathways : Activation of pro-apoptotic factors such as Bax and caspases has been documented in studies involving indole derivatives .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Indole derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems. Its interaction with serotonin receptors has been hypothesized to influence mood and cognitive functions, although further research is needed to substantiate these claims.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | Hydroxymethyl group instead of aminomethyl | Potentially similar neuroprotective effects |

| Methyl 3-(aminomethyl)-1H-indole-1-carboxylate | Methyl ester instead of tert-butyl | Varying pharmacological profiles |

| Ethyl 3-(aminomethyl)-1H-indole-1-carboxylate | Ethyl ester instead of tert-butyl | Different solubility and activity |

This table illustrates how variations in functional groups can significantly alter the solubility, reactivity, and biological interactions of indole derivatives.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Anticancer Efficacy : A study demonstrated that this compound exhibited cytotoxic effects on A549 lung adenocarcinoma cells, with IC50 values indicating potent activity . Further investigations revealed that it induced apoptosis through mitochondrial pathways.

- Antimicrobial Testing : Research evaluating the antimicrobial properties showed that certain indole derivatives could inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections.

- Neuropharmacological Studies : Initial assessments indicated that the compound might modulate serotonin receptors, hinting at possible applications in treating mood disorders .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 3-(aminomethyl)indoline-1-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protection-deprotection strategies . A common approach includes:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group to protect the indoline nitrogen via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

- Step 2 : Functionalization at the 3-position using nucleophilic substitution or reductive amination. For example, aminomethylation may involve condensation with formaldehyde followed by reduction using sodium borohydride or hydrogenation .

- Critical Conditions : Temperature control (0–25°C for Boc protection), solvent polarity (DMF or THF for polar intermediates), and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aminomethyl resonance (δ ~2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 279.18) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry by comparing experimental bond angles/distances with SHELX-refined models .

- Contradiction Resolution : Discrepancies between calculated and observed spectra may arise from rotamers or impurities. Cross-validation via 2D NMR (COSY, HSQC) or HPLC purity analysis is recommended .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates Boc-protected intermediates from byproducts .

- Recrystallization : Use tert-butyl methyl ether or ethanol/water mixtures to isolate crystalline products .

- Chiral Separation : For enantiomeric mixtures, chiral HPLC columns (e.g., Chiralpak AD-H) resolve stereoisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during aminomethyl group installation?

- Competing Reactions : Over-alkylation or imine formation during reductive amination.

- Mitigation Strategies :

- Use excess ammonia or primary amines to suppress dialkylation .

- Employ low-temperature conditions (−10°C) and slow reagent addition to control exothermicity .

- Replace aqueous workup with solid-phase extraction to isolate hydrophilic byproducts .

Q. What methodologies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) induce stereocontrol during aminomethylation .

- Validation :

- Circular Dichroism (CD) : Confirms absolute configuration.

- Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralcel OD .

Q. How do researchers address discrepancies between computational predictions and experimental data in structural studies of this compound?

- Case Example : Density Functional Theory (DFT) calculations may predict a planar indoline ring, but X-ray data show puckering due to steric strain from the Boc group.

- Resolution : Refine computational models using constrained optimization (e.g., Gaussian 16 with B3LYP/6-31G*) and compare with crystallographic data (CIF files from SHELXL) .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives, particularly in enzyme inhibition assays?

Q. How can researchers leverage this compound as a building block for spirocyclic or bicyclic compounds?

- Spirocyclization : React the aminomethyl group with ketones or aldehydes under acidic conditions (e.g., HCl in ethanol) to form spiroindolines .

- Bicyclic Systems : Intramolecular Heck or Buchwald-Hartwig couplings construct fused rings (e.g., azabicycloheptanes) .

- Characterization : H-N HMBC NMR confirms nitrogen connectivity in complex products .

Methodological Challenges and Solutions

Q. What are the limitations of Boc deprotection in downstream functionalization, and how are acid-sensitive intermediates stabilized?

- Limitations : Traditional TFA deprotection can protonate the aminomethyl group, leading to side reactions.

- Solutions :

- Use mild deprotection agents (e.g., HCl in dioxane) .

- Introduce orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential deprotection .

Q. How do researchers reconcile low yields in large-scale synthesis of this compound?

- Scale-Up Challenges : Poor heat dissipation and mixing inefficiencies in batch reactors.

- Solutions :

- Flow Chemistry : Continuous microreactors improve heat/mass transfer (e.g., 85% yield at 100 g scale) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。